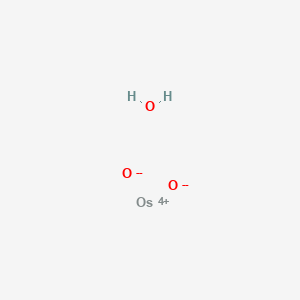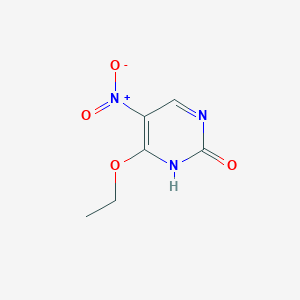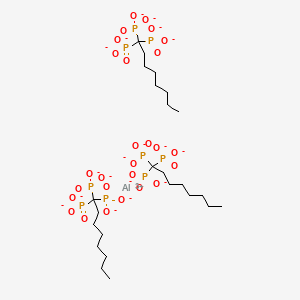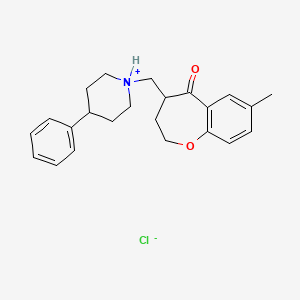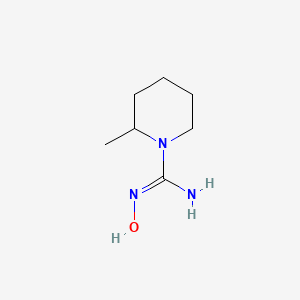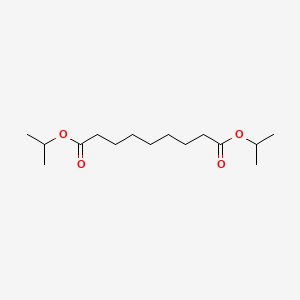
1-(Dimethoxymethoxy)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethoxy)-4-methoxybenzene is an organic compound with a unique structure that includes a benzene ring substituted with methoxy and dimethoxymethoxy groups
Preparation Methods
The synthesis of 1-(Dimethoxymethoxy)-4-methoxybenzene typically involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction can be carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . Industrial production methods may involve the use of heterogeneous catalysts in the gas phase, which allows for continuous processing and ease of product and catalyst recovery .
Chemical Reactions Analysis
1-(Dimethoxymethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethoxymethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of perfumes, paints, and fuel additives
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethoxy)-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Dimethoxymethoxy)-4-methoxybenzene can be compared with other similar compounds such as:
Dimethoxyethane: Used as a solvent in batteries and organometallic chemistry.
5-Methoxy-1-indanone: Studied for its cytotoxic potential in cancer research.
Dimethoxymethane: Used in the production of perfumes, paints, and fuel additives. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications.
Properties
CAS No. |
113336-11-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(dimethoxymethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H14O4/c1-11-8-4-6-9(7-5-8)14-10(12-2)13-3/h4-7,10H,1-3H3 |
InChI Key |
RJMXEPSFHUPJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


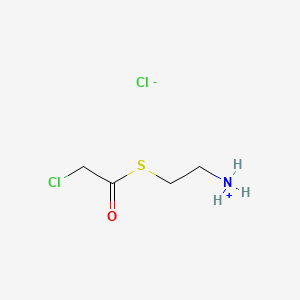
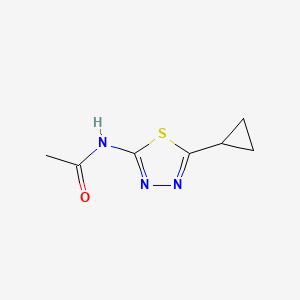

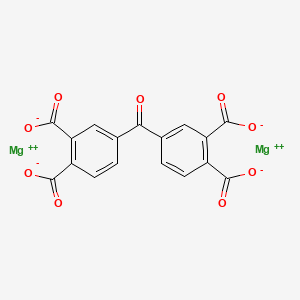
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
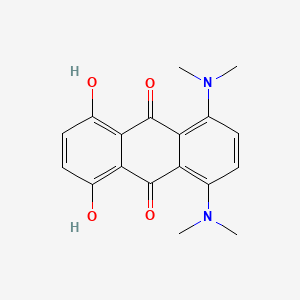
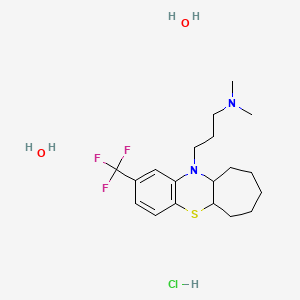
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
